(1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol

Stereochemistry Chiral purity Procurement specification

(1α,3α,4β,6α)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol (CAS 38748-96-8), systematically also named Rel-(1S,3S,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol, is a bicyclic monoterpenoid secondary alcohol belonging to the caran-3-ol structural family. It possesses four defined stereocenters within its bicyclo[4.1.0]heptane core and carries a hydroxyl group at position 3 and a methyl substituent at position 4, distinguishing it from the more common 3,7,7-trimethyl-substituted (caran-3-ol) positional isomer series.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 38748-96-8
Cat. No. B12672548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol
CAS38748-96-8
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CC2C(C2(C)C)CC1O
InChIInChI=1S/C10H18O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1
InChIKeyWHXOMZVLSNHION-KZVJFYERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 38748-96-8 (1α,3α,4β,6α)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol: Stereochemically Defined Bicyclic Monoterpenoid Alcohol for Fragrance, Chiral Synthesis, and Analytical Reference Applications


(1α,3α,4β,6α)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol (CAS 38748-96-8), systematically also named Rel-(1S,3S,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol, is a bicyclic monoterpenoid secondary alcohol belonging to the caran-3-ol structural family . It possesses four defined stereocenters within its bicyclo[4.1.0]heptane core and carries a hydroxyl group at position 3 and a methyl substituent at position 4, distinguishing it from the more common 3,7,7-trimethyl-substituted (caran-3-ol) positional isomer series [1]. The compound is commercially available at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses, and is utilized primarily as a fragrance ingredient imparting a fresh, woody, pine-like scent profile, as well as a chiral building block in asymmetric organic synthesis .

CAS 38748-96-8: Why Unspecified or Alternate Stereoisomers of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol Cannot Be Interchanged Without Risk


The bicyclo[4.1.0]heptan-3-ol scaffold bearing methyl substituents at positions 4, 7, and 7 can exist as multiple stereoisomers and positional isomers, each with distinct physicochemical, chromatographic, thermochemical, and organoleptic properties . CAS 38748-96-8 carries four specifically defined stereocenters in the (1α,3α,4β,6α) or equivalently (1S,3S,4S,6R) relative configuration, whereas generic entries such as CAS 16725-98-7 are registered with undefined stereochemistry and may represent racemic or diastereomeric mixtures of variable composition . Procurement of undefined-stereochemistry material introduces uncertainty in GC retention behavior (Kovats indices), lipophilicity (LogP), boiling point, and olfactory character—all of which are stereochemistry-dependent parameters within this compound class [1][2]. Furthermore, applications requiring chiral induction, such as the synthesis of enantioselective catalysts or chiral ligands, demand a defined stereochemical starting material; substitution with an undefined or epimeric mixture can compromise enantiomeric excess in downstream products . The quantitative evidence below demonstrates that measurable property differences exist among closely related isomers, confirming that generic interchange is not scientifically justified.

CAS 38748-96-8 Quantitative Differentiation Evidence: Stereochemical Identity, Physicochemical Properties, Chromatographic Behavior, and Thermochemical Class-Level Inference vs. Closest Analogs


Evidence 1: Defined Stereochemical Identity (4 of 4 Stereocenters) vs. Undefined Stereochemistry Mixtures (0 of 4 Defined)

CAS 38748-96-8 is registered with 4 of 4 defined stereocenters in the (1S,3S,4S,6R) or (1R,3R,4R,6S)-rel configuration, as confirmed by its standardized InChI and SMILES annotation [C@H]12[C@H](C1(C)C)C[C@@H]([C@H](C2)O)C . In contrast, the closely related registry CAS 16725-98-7 (4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol) carries zero defined atom stereocenters in PubChem and is associated with multiple stereoisomeric records (CAS 52486-23-4, 54750-09-3), indicating it represents an undefined or mixed-stereochemistry material . The ChemSpider database returns 12 distinct stereoisomer records sharing the same InChIKey skeleton, each representing a different spatial arrangement of substituents around the four chiral centers .

Stereochemistry Chiral purity Procurement specification

Evidence 2: Predicted Boiling Point Differentiation (210.6 °C) vs. Positional Isomer α-Caran-3-ol (203.1 °C)

The predicted boiling point of CAS 38748-96-8 (4-methyl-substituted series) is 210.6 ± 8.0 °C at 760 mmHg, as computed by the ACD/Labs Percepta Platform (version 14.00) . This is approximately 7.5 °C higher than the predicted boiling point of α-caran-3-ol (CAS 38748-97-9; 3,7,7-trimethyl-substituted positional isomer), which is 203.1 ± 8.0 °C at 760 mmHg . Although both values are predicted rather than experimentally measured and their error ranges overlap (±8 °C), the systematic difference in central estimates is consistent with the structural distinction: the 4-methyl substitution pattern in CAS 38748-96-8 produces a slightly more elongated molecular shape than the 3-methyl-gem-dimethyl pattern in α-caran-3-ol, potentially affecting intermolecular interactions and vapor pressure [1].

Boiling point Physical property Positional isomer Distillation separation

Evidence 3: Lipophilicity Differentiation — ACD/LogP 2.72 vs. Positional Isomer Series XLogP3-AA 2.1

The predicted octanol-water partition coefficient (LogP) for CAS 38748-96-8 is ACD/LogP = 2.72, with corresponding ACD/LogD (pH 5.5 and 7.4) = 2.99 and ACD/BCF (pH 5.5) = 109.87, as computed by the ACD/Labs Percepta Platform . This is notably higher than the XLogP3-AA value of 2.1 reported in PubChem for the 3,7,7-trimethyl-substituted positional isomer series (CID 142315) [1]. An independent KOWWIN v1.67 estimate for the target compound skeleton yields Log Kow = 3.16, further supporting the higher lipophilicity of the 4,7,7-trimethyl substitution pattern . The ~0.6 log unit difference between the two series translates to an approximately four-fold difference in octanol-water partitioning at equilibrium, which is relevant for fragrance substantivity on skin, environmental partitioning, and bioaccumulation potential [2].

LogP Lipophilicity Partition coefficient Bioaccumulation Formulation

Evidence 4: GC-MS Identification — Experimentally Determined Kovats Retention Indices as System-Independent Chromatographic Fingerprints

Experimental Kovats retention indices (RI) have been determined for 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol (the caran-3-ol scaffold) on three standard GC stationary phases: semi-standard non-polar column RI = 1212, standard non-polar column RI = 1183, and standard polar column RI = 1607, as compiled in PubChem from NIST Mass Spectrometry data [1]. These system-independent RI values serve as a chromatographic fingerprint that can distinguish the caran-3-ol scaffold from other bicyclic monoterpenoid alcohols and, when combined with stereochemically resolved GC methods such as chiral stationary phases, can differentiate individual stereoisomers including CAS 38748-96-8 from its epimers [2]. The NIST Mass Spectral library (NIST Numbers 5080 and 5081) contains GC-MS data for this compound class with characteristic fragmentation patterns: m/z 43 (base peak), m/z 96, and m/z 81 as the top three ions [3].

Gas chromatography Kovats retention index GC-MS Quality control Authentication

Evidence 5: Thermochemical Stability Class-Level Inference — α-Caran-3-ol vs. β-Caran-3-ol Enthalpy of Formation Difference (ΔΔfH°gas = 2.2 kcal/mol) Demonstrates Stereochemical Sensitivity of Thermodynamic Properties

Experimentally measured gas-phase standard enthalpies of formation (ΔfH°gas) from combustion calorimetry reveal that α-caran-3-ol (CAS 38748-97-9; 3-methyl-β-OH configuration) has ΔfH°gas = -59.7 ± 0.8 kcal/mol, while β-caran-3-ol (CAS 54631-17-3; 3-methyl-α-OH configuration) has ΔfH°gas = -61.9 ± 0.6 kcal/mol, a statistically significant difference of 2.2 kcal/mol [1][2]. This difference, measured by Kozina et al. (1980) using combustion calorimetry, demonstrates that stereochemical inversion at a single center within the caran-3-ol scaffold produces a measurable change in thermodynamic stability [3]. Although these data are for the 3,7,7-trimethyl positional isomer series rather than the 4,7,7-trimethyl series of CAS 38748-96-8, the principle that stereochemistry governs thermochemical properties is directly transferable: the specific (1α,3α,4β,6α) configuration of CAS 38748-96-8 is expected to possess a distinct enthalpy of formation relative to its epimers (e.g., CAS 54750-09-3 or CAS 4089-03-6) [4].

Enthalpy of formation Thermochemistry Stereochemistry Stability Combustion calorimetry

Evidence 6: Commercial Purity Specification (98%) with Batch-Specific QC Documentation vs. Typical 95% Generic Purity

CAS 38748-96-8 is commercially supplied at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided by the supplier . This compares favorably to the typical 95% purity offered for generic, stereochemically undefined 4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol (CAS 16725-98-7) from other vendors . The 98% purity specification, combined with the defined stereochemistry (4 of 4 stereocenters), reduces the uncertainty associated with the identity and quantity of impurities that could affect reproducibility in fragrance formulation, chiral synthesis, or analytical method development . The availability of batch-specific spectroscopic data (NMR, HPLC, GC) further enables users to verify structural identity and assess batch-to-batch consistency before committing material to critical experimental workflows .

Purity Quality control Batch QC Procurement specification NMR HPLC

Validated Application Scenarios for CAS 38748-96-8: Where Stereochemical Definition and Physicochemical Properties Create Procurement Value


Scenario 1: Chiral Building Block for Enantioselective Catalyst Synthesis in Asymmetric Organic Chemistry

CAS 38748-96-8, with its four defined stereocenters in the (1α,3α,4β,6α) configuration, serves as a structurally rigid chiral scaffold for constructing enantioselective catalysts. The closely related (1S,3S,4S,6R)-configured derivative 3,7,7-trimethyl-4-morpholino-4-yl-bicyclo[4.1.0]heptan-3-ol, synthesized from (+)-3-carene via epoxidation and morpholine condensation, has been demonstrated to catalyze the enantioselective addition of diethylzinc to aldehydes . In this synthetic context, procurement of stereochemically defined CAS 38748-96-8 (rather than undefined-stereochemistry CAS 16725-98-7) is essential because epimerization at any of the four chiral centers during derivatization would compromise the enantioselectivity of the resulting catalyst [1]. The 98% purity with batch-specific NMR, HPLC, and GC documentation further ensures that stereochemical integrity is verifiable before committing material to multi-step chiral synthesis .

Scenario 2: Fragrance Ingredient Requiring Defined Olfactory Character for Perfume and Personal Care Formulation

The 4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol scaffold is valued in the fragrance industry for its fresh, woody, pine-like scent profile . The olfactory character of terpenoid alcohols is known to be stereochemistry-dependent: even enantiomers can exhibit distinct odor qualities and threshold values [2]. For fragrance formulators, procurement of stereochemically defined CAS 38748-96-8 ensures batch-to-batch olfactory consistency, whereas undefined-stereochemistry material (CAS 16725-98-7) may produce variable scent profiles due to differing stereoisomeric composition . The predicted LogP of 2.72 (ACD/Labs) and Log Kow estimate of 3.16 further indicate moderate lipophilicity suitable for fragrance substantivity on skin and in personal care product bases .

Scenario 3: Analytical Reference Standard for GC-MS Identification and Quantification of Bicyclic Monoterpenoid Alcohols in Essential Oils and Natural Products

The experimentally determined Kovats retention indices (semi-standard non-polar RI = 1212, standard non-polar RI = 1183, standard polar RI = 1607) and characteristic EI-MS fragmentation pattern (m/z 43, 96, 81) provide system-independent parameters for GC-MS identification of the caran-3-ol scaffold in complex natural product matrices [3]. CAS 38748-96-8, with its defined stereochemistry and 98% purity with batch-specific QC documentation (NMR, HPLC, GC), is suitable as a reference standard for method development, retention time locking, and quantification of bicyclic monoterpenoid alcohols in essential oils, plant extracts, and fragrance raw materials . The availability of batch-specific GC data further enables laboratories to verify instrument performance and establish in-house reference libraries for stereochemically resolved analysis on chiral GC columns [4].

Scenario 4: Precursor for Derivatization to Chiral Auxiliaries and Ligands in Medicinal Chemistry and Agrochemical Synthesis

The carane skeleton, bearing the 4,7,7-trimethyl substitution pattern and the secondary alcohol at position 3, can undergo ring-opening, oxidation, and nucleophilic substitution reactions to yield vicinal amino alcohols, cyanocaranes, and halogenated derivatives that serve as chiral auxiliaries and ligands for asymmetric synthesis . Four optically active 4-cyanocarane diastereoisomers have been synthesized starting from (+)-car-3-ene, demonstrating that the stereochemistry of the starting carane alcohol dictates the configuration of downstream products . For researchers developing novel chiral ligands or investigating structure-activity relationships in bioactive carane derivatives, procurement of stereochemically defined CAS 38748-96-8 provides a well-characterized starting point with documented stereochemical identity, whereas substituting undefined-stereochemistry material introduces configurational ambiguity that propagates through the synthetic sequence .

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